molecular formula C20H19N3O B11652027 (2E)-2-(1H-benzimidazol-2-yl)-3-(2-butoxyphenyl)prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-(2-butoxyphenyl)prop-2-enenitrile

Katalognummer: B11652027
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: PGPWUGSOVHJLIQ-DTQAZKPQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2E)-2-(1H-benzimidazol-2-yl)-3-(2-butoxyphenyl)prop-2-enenitrile is a synthetic organic molecule characterized by its unique structure, which includes a benzimidazole moiety and a butoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzimidazole and 2-butoxybenzaldehyde.

    Condensation Reaction: The initial step involves a condensation reaction between 2-aminobenzimidazole and 2-butoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate Schiff base.

    Cyclization and Nitrile Formation: The intermediate undergoes cyclization and subsequent dehydration to form the desired (2E)-2-(1H-benzimidazol-2-yl)-3-(2-butoxyphenyl)prop-2-enenitrile. This step often requires a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed on the nitrile group to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

    Oxidation: Oxidized benzimidazole derivatives

    Reduction: Primary amines

    Substitution: Halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, (2E)-2-(1H-benzimidazol-2-yl)-3-(2-butoxyphenyl)prop-2-enenitrile serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.

Biology

The compound has shown potential as a bioactive molecule with applications in drug discovery. Its benzimidazole core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

The compound’s unique properties make it suitable for use in materials science, particularly in the development of advanced materials such as polymers and coatings. Its stability and reactivity are advantageous in industrial applications.

Wirkmechanismus

The mechanism by which (2E)-2-(1H-benzimidazol-2-yl)-3-(2-butoxyphenyl)prop-2-enenitrile exerts its effects is primarily through its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the butoxy group, which may affect its solubility and reactivity.

    (2E)-2-(1H-benzimidazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile: Contains a methoxy group instead of a butoxy group, potentially altering its biological activity.

    (2E)-2-(1H-benzimidazol-2-yl)-3-(2-ethoxyphenyl)prop-2-enenitrile: Features an ethoxy group, which may influence its pharmacokinetic properties.

Uniqueness

The presence of the butoxy group in (2E)-2-(1H-benzimidazol-2-yl)-3-(2-butoxyphenyl)prop-2-enenitrile distinguishes it from similar compounds. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the butoxy group may influence the compound’s solubility and stability, making it a unique candidate for various applications.

Eigenschaften

Molekularformel

C20H19N3O

Molekulargewicht

317.4 g/mol

IUPAC-Name

(E)-2-(1H-benzimidazol-2-yl)-3-(2-butoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C20H19N3O/c1-2-3-12-24-19-11-7-4-8-15(19)13-16(14-21)20-22-17-9-5-6-10-18(17)23-20/h4-11,13H,2-3,12H2,1H3,(H,22,23)/b16-13+

InChI-Schlüssel

PGPWUGSOVHJLIQ-DTQAZKPQSA-N

Isomerische SMILES

CCCCOC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3N2

Kanonische SMILES

CCCCOC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.